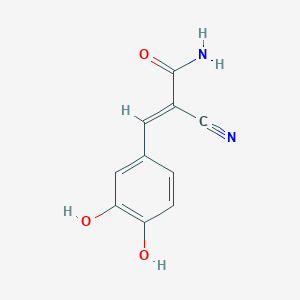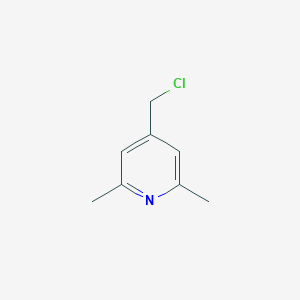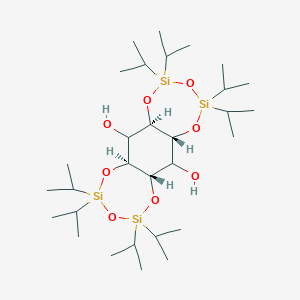
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of myo-inositol, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using various methods and has shown promising results in scientific studies.
Mechanism Of Action
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is not fully understood. However, it is believed that the compound interacts with cell membranes, leading to improved drug uptake and delivery. The compound has also been shown to enhance the stability and activity of enzymes, which can be useful in various biochemical applications.
Biochemical And Physiological Effects
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been shown to have various biochemical and physiological effects. It has been reported to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications.
Advantages And Limitations For Lab Experiments
The advantages of using 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in lab experiments include its ability to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications. However, the limitations of using the compound include its cost and the need for specialized equipment and expertise to synthesize and purify it.
Future Directions
There are several future directions for the use of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in scientific research. These include its potential application in the development of novel drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound can also be used in the development of new enzymes and catalysts, which can be useful in various biochemical applications. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific studies. Its potential applications include drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been achieved using different methods, including the reaction of myo-inositol with tetraisopropyl disiloxane and trifluoromethanesulfonic acid. The reaction yields the desired compound, which is then purified using column chromatography. Other methods involve the use of different catalysts and solvents, which affect the yield and purity of the final product.
Scientific Research Applications
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been used in various scientific studies, including its application in drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound has shown potential in improving the efficacy and selectivity of drugs by enhancing their solubility and bioavailability. It has also been used in the development of novel gene delivery systems, which can target specific tissues and cells, leading to improved therapeutic outcomes.
properties
CAS RN |
123270-13-3 |
|---|---|
Product Name |
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol |
Molecular Formula |
C30H64O8Si4 |
Molecular Weight |
665.2 g/mol |
IUPAC Name |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
InChI Key |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
Isomeric SMILES |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
synonyms |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



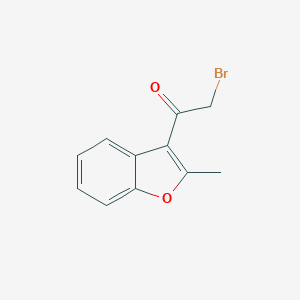
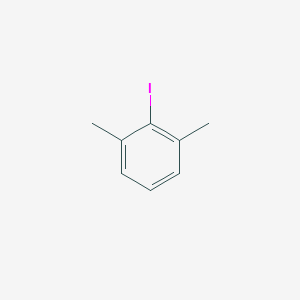
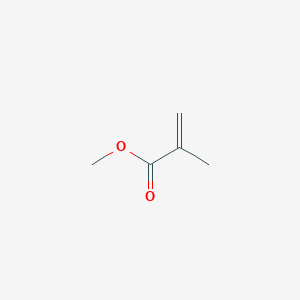

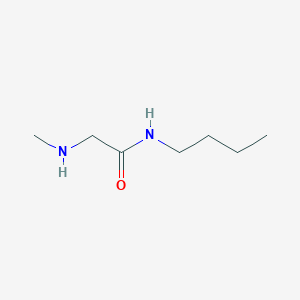
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
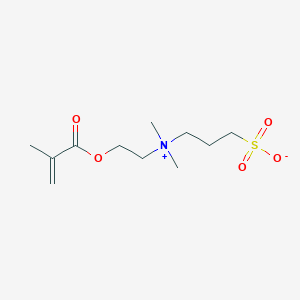
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
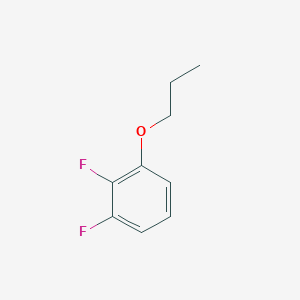
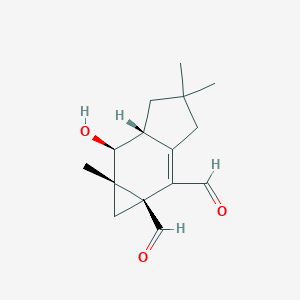
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
